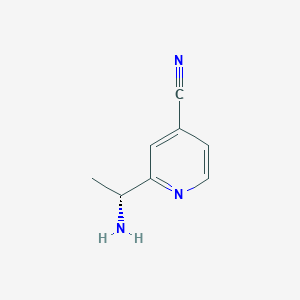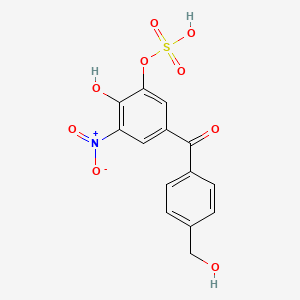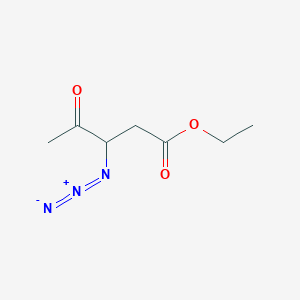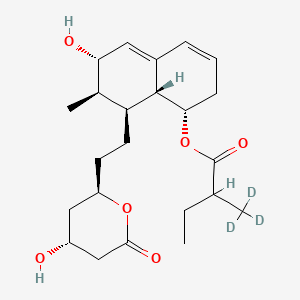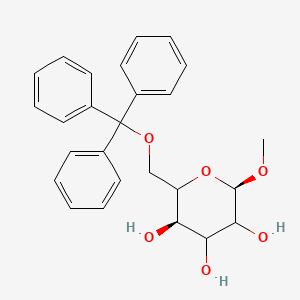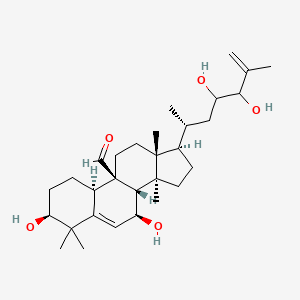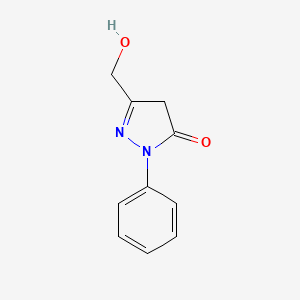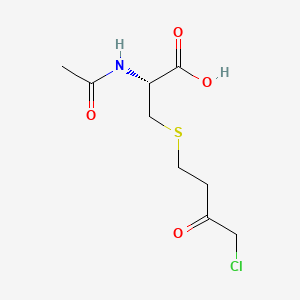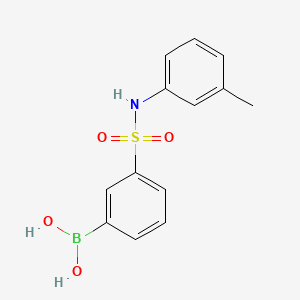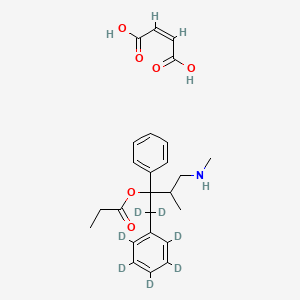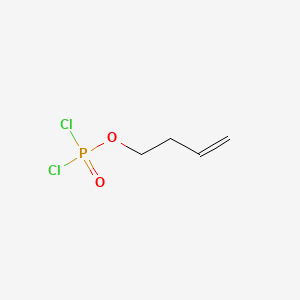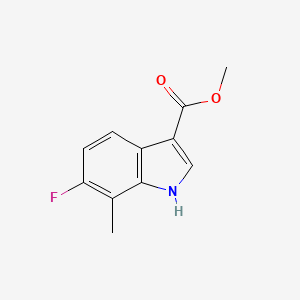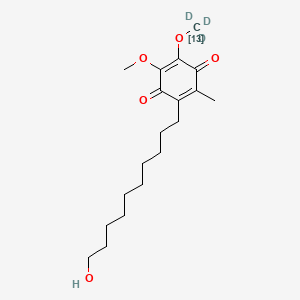
Idebenone-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Idebenone-13C,d3: is a synthetic analogue of ubiquinone, also known as Coenzyme Q10. It is a stable isotope-labeled compound, specifically labeled with carbon-13 and deuterium. The chemical name for this compound is 2-(10-hydroxydecyl)-6-methoxy-5-(methoxy-13C-d3)-3-methylcyclohexa-2,5-diene-1,4-dione. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of idebenone.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Idebenone-13C,d3 involves the incorporation of carbon-13 and deuterium into the idebenone molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled methoxy groups and hydroxydecyl chains.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the incorporation of stable isotopes and the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the labeled compound.
化学反应分析
Types of Reactions: Idebenone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
Chemistry: In chemistry, Idebenone-13C,d3 is used to study reaction mechanisms and pathways. The stable isotopes help in tracing the movement of atoms during chemical reactions, providing valuable insights into the compound’s behavior.
Biology: In biological research, this compound is utilized to investigate its metabolic pathways and interactions with biological molecules. It helps in understanding how the compound is processed within living organisms.
Medicine: In medicine, this compound is studied for its potential therapeutic effects. It is used in research related to neurodegenerative diseases, mitochondrial disorders, and other conditions where oxidative stress plays a role.
Industry: In the industrial sector, this compound is employed in the development of pharmaceuticals and cosmetic products. Its antioxidant properties make it a valuable ingredient in formulations aimed at reducing oxidative damage.
作用机制
Idebenone-13C,d3 exerts its effects by interacting with the electron transport chain in mitochondria. It transfers electrons directly to complex III, bypassing complex I, and restoring cellular energy (ATP) generation. This process reduces free radicals, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage . The compound’s antioxidant properties are crucial in mitigating oxidative stress and improving mitochondrial function.
相似化合物的比较
Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.
Idebenone: The non-labeled version of Idebenone-13C,d3, used for similar research purposes.
Mitoquinone: Another analogue of ubiquinone, designed to target mitochondria specifically.
Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the pharmacokinetics and metabolic pathways of idebenone, offering insights that are not possible with non-labeled compounds.
属性
分子式 |
C19H30O5 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuterio(113C)methoxy)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |
InChI 键 |
JGPMMRGNQUBGND-JVXUGDAPSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO)OC |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)
